molecular formula C24H40O4 B7812471 3,7-Dihydroxycholan-24-oic acid

3,7-Dihydroxycholan-24-oic acid

Cat. No.: B7812471
M. Wt: 392.6 g/mol
InChI Key: RUDATBOHQWOJDD-UHFFFAOYSA-N
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Description

3,7-Dihydroxycholan-24-oic acid is a bile acid derivative with the molecular formula C24H40O4. It is a naturally occurring compound found in the bile of mammals and plays a crucial role in the digestion and absorption of fats. This compound is also known for its potential therapeutic applications in various fields, including medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dihydroxycholan-24-oic acid typically involves the modification of bile acids such as chenodeoxycholic acid. The process may include hydroxylation reactions to introduce hydroxyl groups at the 3 and 7 positions of the bile acid structure. These reactions are often carried out using specific catalysts and under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fermentation processes or chemical synthesis using advanced techniques. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dihydroxycholan-24-oic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or ozone may be used to introduce additional oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

  • Substitution: Various nucleophiles and electrophiles can be used to replace specific atoms or groups within the compound.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, which may have different biological activities and applications.

Scientific Research Applications

3,7-Dihydroxycholan-24-oic acid has several scientific research applications, including:

  • Chemistry: It is used as a starting material for the synthesis of other bile acids and derivatives.

  • Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.

  • Medicine: It has potential therapeutic applications in the treatment of liver diseases, gallstones, and other conditions related to bile acid metabolism.

  • Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

3,7-Dihydroxycholan-24-oic acid is similar to other bile acids such as chenodeoxycholic acid and ursodeoxycholic acid. it has unique structural features and biological activities that distinguish it from these compounds. For example, its hydroxyl groups at the 3 and 7 positions contribute to its specific interactions with bile acid receptors and its therapeutic potential.

Comparison with Similar Compounds

  • Chenodeoxycholic acid

  • Ursodeoxycholic acid

  • Deoxycholic acid

  • Lithocholic acid

Properties

IUPAC Name

4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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